molecular formula C6H9NS B167722 3-Methyl-2-butenyl thiocyanate CAS No. 1936-96-5

3-Methyl-2-butenyl thiocyanate

Cat. No.: B167722
CAS No.: 1936-96-5
M. Wt: 127.21 g/mol
InChI Key: QWQGGPZHETYGOZ-UHFFFAOYSA-N
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Description

3-Methyl-2-butenyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (SCN) attached to a 3-methyl-2-butenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butenyl thiocyanate can be synthesized through the reaction of 3-methyl-2-butenyl halides with alkali thiocyanates in aqueous media. For example, the reaction of 3-methyl-2-butenyl chloride with sodium thiocyanate in boiling ethanol can yield this compound . The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-butenyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkali thiocyanates and alkyl halides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted thiocyanates.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced sulfur compounds.

Scientific Research Applications

3-Methyl-2-butenyl thiocyanate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s antimicrobial properties make it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-butenyl thiocyanate involves its interaction with biological molecules, leading to the disruption of cellular processes in pathogens. The thiocyanate group can react with nucleophilic sites in proteins and enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

    Allyl Thiocyanate: Similar in structure but with an allyl group instead of a 3-methyl-2-butenyl group.

    Phenyl Thiocyanate: Contains a phenyl group instead of a 3-methyl-2-butenyl group.

    Isopropyl Thiocyanate: Contains an isopropyl group instead of a 3-methyl-2-butenyl group.

Uniqueness: 3-Methyl-2-butenyl thiocyanate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other thiocyanates .

Properties

IUPAC Name

3-methylbut-2-enyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-6(2)3-4-8-5-7/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQGGPZHETYGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255607
Record name Thiocyanic acid, 3-methyl-2-buten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936-96-5
Record name Thiocyanic acid, 3-methyl-2-buten-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1936-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, 3-methyl-2-buten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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